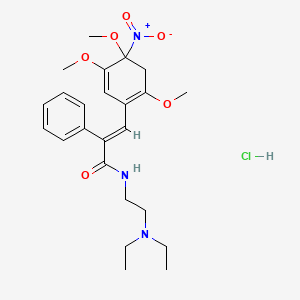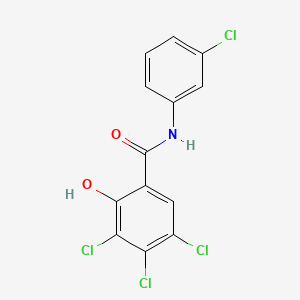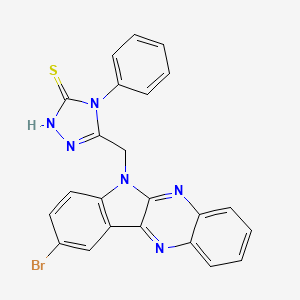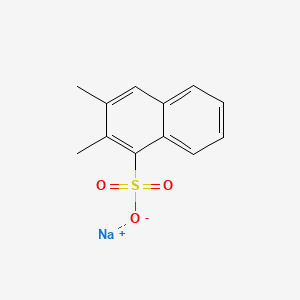
Sodium 2,3-dimethyl-1-naphthalenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,3-dimethyl-1-naphthalenesulfonate: is an organic compound with the molecular formula C12H11NaO3S. It is a derivative of naphthalene, where two methyl groups are attached to the second and third positions of the naphthalene ring, and a sulfonate group is attached to the first position. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,3-dimethyl-1-naphthalenesulfonate typically involves the sulfonation of 2,3-dimethylnaphthalene. The reaction is carried out by treating 2,3-dimethylnaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to ensure the complete sulfonation of the naphthalene derivative.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 2,3-dimethylnaphthalene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2,3-dimethyl-1-naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups, such as sulfides or thiols.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed:
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 2,3-dimethyl-1-naphthalenesulfonate is used as a reagent in organic synthesis, particularly in the preparation of other naphthalene derivatives. It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Biology: In biological research, this compound is used as a probe to study the interactions of sulfonate groups with biological molecules. It can also be used in the development of sulfonate-based drugs and as a model compound in biochemical studies.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of sulfonate-containing pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects.
Industry: In industrial applications, this compound is used as a surfactant, dispersant, and emulsifying agent. It is also employed in the formulation of detergents, cleaning agents, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of sodium 2,3-dimethyl-1-naphthalenesulfonate involves its interaction with molecular targets through its sulfonate group. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, enzymes, or other biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved in these interactions depend on the specific application and the molecular targets being studied.
Vergleich Mit ähnlichen Verbindungen
Sodium 1-naphthalenesulfonate: Similar structure but with the sulfonate group attached to the first position of the naphthalene ring.
Sodium 2-naphthalenesulfonate: Similar structure but with the sulfonate group attached to the second position of the naphthalene ring.
Sodium 2,3-diisopropylnaphthalene-1-sulfonate: Similar structure but with isopropyl groups instead of methyl groups.
Uniqueness: Sodium 2,3-dimethyl-1-naphthalenesulfonate is unique due to the presence of two methyl groups at the second and third positions of the naphthalene ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications where other naphthalenesulfonates may not be as effective.
Eigenschaften
CAS-Nummer |
121234-91-1 |
|---|---|
Molekularformel |
C12H11NaO3S |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
sodium;2,3-dimethylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C12H12O3S.Na/c1-8-7-10-5-3-4-6-11(10)12(9(8)2)16(13,14)15;/h3-7H,1-2H3,(H,13,14,15);/q;+1/p-1 |
InChI-Schlüssel |
VDHOTNRNELFZCL-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-chloro-2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid](/img/structure/B12718453.png)












